Benzyl 4-ethynylisoindoline-2-carboxylate
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Overview
Description
Benzyl 4-ethynylisoindoline-2-carboxylate is a synthetic organic compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzyl group attached to the nitrogen atom of the isoindoline ring and an ethynyl group at the fourth position, making it a unique and versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-ethynylisoindoline-2-carboxylate typically involves the following steps:
Formation of Isoindoline Core: The isoindoline core can be synthesized through the cyclization of ortho-substituted benzylamines with suitable reagents.
Introduction of Ethynyl Group: The ethynyl group can be introduced via Sonogashira coupling, where an alkyne is coupled with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Benzyl Protection: The benzyl group is introduced using benzyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow methods to ensure high yield and purity. These methods typically use automated systems to control reaction conditions precisely, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-ethynylisoindoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethynyl positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted isoindoline derivatives.
Scientific Research Applications
Benzyl 4-ethynylisoindoline-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of Benzyl 4-ethynylisoindoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions with aromatic residues in the active site of enzymes, while the benzyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
Benzyl isoindoline-2-carboxylate: Lacks the ethynyl group, which may result in different biological activities.
Ethynyl isoindoline-2-carboxylate: Lacks the benzyl group, affecting its binding affinity and specificity.
4-Ethynylisoindoline-2-carboxylate: Lacks the benzyl group, leading to different chemical and biological properties.
Uniqueness
Benzyl 4-ethynylisoindoline-2-carboxylate is unique due to the presence of both benzyl and ethynyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H15NO2 |
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Molecular Weight |
277.3 g/mol |
IUPAC Name |
benzyl 4-ethynyl-1,3-dihydroisoindole-2-carboxylate |
InChI |
InChI=1S/C18H15NO2/c1-2-15-9-6-10-16-11-19(12-17(15)16)18(20)21-13-14-7-4-3-5-8-14/h1,3-10H,11-13H2 |
InChI Key |
NBVGXLOFQCXBQF-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=CC2=C1CN(C2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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